
2-(2,4-ジオキソ-1,2-ジヒドロキナゾリン-3(4H)-イル)-N-イソペンチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a tetrahydroquinazolinone core and an acetamide side chain. It has garnered interest in various fields due to its potential biological and pharmacological activities.
科学的研究の応用
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide typically involves the following steps:
Formation of the Tetrahydroquinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with urea or its derivatives under acidic or basic conditions to form the tetrahydroquinazolinone core.
Acylation Reaction: The tetrahydroquinazolinone intermediate is then subjected to an acylation reaction with acetic anhydride or acetyl chloride to introduce the acetamide group.
Alkylation: The final step involves the alkylation of the acetamide derivative with 3-methylbutylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or quinazolinone moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
作用機序
The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Cellular Pathways: Affecting key cellular pathways involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide: Lacks the 3-methylbutyl group, making it less hydrophobic.
N-(3-methylbutyl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide: Similar structure but with different substitution patterns.
Uniqueness
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 3-methylbutyl group enhances its hydrophobicity and may influence its interaction with biological targets.
特性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)7-8-16-13(19)9-18-14(20)11-5-3-4-6-12(11)17-15(18)21/h3-6,10H,7-9H2,1-2H3,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRFVWUJTPHQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
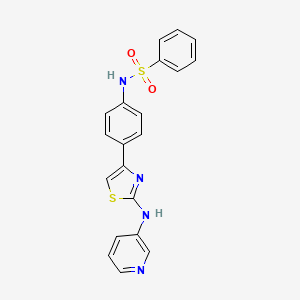
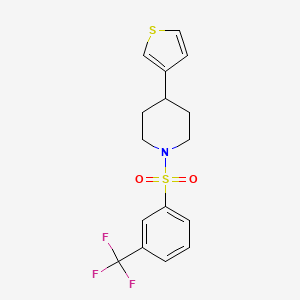
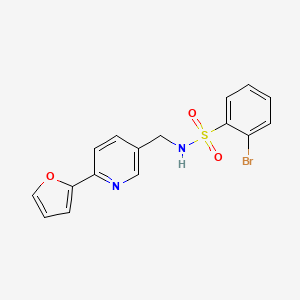
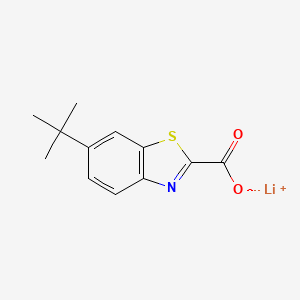
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2521889.png)
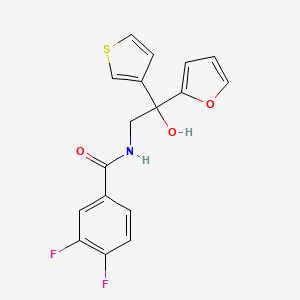

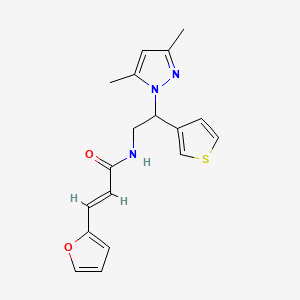
![5,6-dimethyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2521899.png)

![N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521901.png)
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)
![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2521904.png)
